4-(4-methylphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid

Description

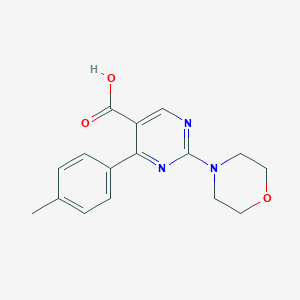

4-(4-Methylphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a trifunctionalized aromatic core. The pyrimidine ring is substituted at position 2 with a morpholine group (a six-membered heterocycle containing one oxygen and one nitrogen atom), at position 4 with a 4-methylphenyl group, and at position 5 with a carboxylic acid moiety. This structural framework is commonly associated with biological activity, particularly in kinase inhibition, due to the morpholine group’s ability to engage in hydrogen bonding and its electron-rich nature . The carboxylic acid group enhances water solubility and facilitates interactions with polar residues in target proteins .

Properties

IUPAC Name |

4-(4-methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-11-2-4-12(5-3-11)14-13(15(20)21)10-17-16(18-14)19-6-8-22-9-7-19/h2-5,10H,6-9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFWMVVHNBWGSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.

Introduction of the 4-methylphenyl group: This step may involve a Friedel-Crafts alkylation reaction using 4-methylbenzene as the starting material.

Attachment of the morpholine group: This can be done through nucleophilic substitution reactions where morpholine is introduced to the pyrimidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H17N3O3

- Molecular Weight : 299.33 g/mol

- CAS Number : 1775368-12-1

The compound features a pyrimidine core substituted with a morpholine group and a 4-methylphenyl moiety, which contributes to its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including 4-(4-methylphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid, exhibit significant antitumor properties. A study highlighted that certain synthesized pyrimidine derivatives demonstrated potent inhibition of tumor growth in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism often involves targeting specific kinases associated with tumor progression and angiogenesis .

Vascular Endothelial Growth Factor Receptor Inhibition

The compound has been evaluated as a potential inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in angiogenesis. It has been reported that modifications to the phenyl ring of similar compounds can enhance their potency against VEGFR, making them promising candidates for antiangiogenic therapies .

PI3K Inhibition

In a series of studies focusing on PI3K (phosphoinositide 3-kinase) inhibitors, derivatives similar to this compound were synthesized and tested for their efficacy against PI3Kα kinase activity. These compounds showed promising results in inhibiting PI3K pathways, which are frequently dysregulated in cancer .

Data Tables

Case Studies

- Study on Antitumor Efficacy :

- VEGFR Inhibition Assessment :

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest structural analogs include:

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to ester derivatives (e.g., ethyl ester in ). However, the morpholine group (logP ~−0.5) provides better lipid solubility than methylthio (logP ~1.2) .

Key Research Findings

- Crystallographic Data : The morpholine ring in the target compound adopts a chair conformation, optimizing hydrogen bonding with protein targets .

- SAR Studies : Substitution at position 4 with aromatic groups (e.g., 4-methylphenyl) enhances binding affinity compared to alkyl chains .

- Environmental Impact : Pyrimidine carboxylic acids are persistent in water systems, necessitating green synthesis methods .

Biological Activity

4-(4-Methylphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may contribute to its pharmacological properties, including anti-cancer, anti-inflammatory, and enzyme inhibitory activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Anti-Cancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 0.87 to 12.91 µM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Methylphenyl Pyrimidine Derivative | MCF-7 | 0.87 - 12.91 |

| 4-Methylphenyl Pyrimidine Derivative | HeLa | Data Not Available |

| 5-Fluorouracil (Control) | MCF-7 | 17.02 |

| 5-Fluorouracil (Control) | HeLa | 11.73 |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). Such inhibition is crucial in cancer therapy as it can lead to the reactivation of silenced tumor suppressor genes .

Table 2: Enzyme Inhibition Potency

| Enzyme Type | Compound | Inhibition Potency |

|---|---|---|

| HDAC | 4-Methylphenyl Derivative | Moderate |

| CA | 4-Methylphenyl Derivative | High |

Case Studies

- Study on Cytotoxicity : A study published in MDPI demonstrated that compounds similar to the target compound showed selective cytotoxicity against tumor cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing safer cancer therapies .

- Inhibition of Sirtuin Enzymes : Another investigation highlighted that pyrimidine derivatives exhibited significant inhibition of sirtuin enzymes, which are implicated in various cellular processes including aging and cancer progression. The tested compounds showed IC50 values below 10 µM, indicating potent activity .

- Pharmacokinetic Profile : Research has also evaluated the pharmacokinetic properties of similar compounds, noting favorable oral bioavailability and clearance rates, which are essential for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 4-(4-methylphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid, and how can intermediates be optimized for yield?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving pyrimidine ring formation, functionalization, and carboxylation. For example, chlorination of precursor pyrimidines (e.g., using POCl₃) followed by nucleophilic substitution with morpholine is a common step . Optimization involves adjusting reaction time, temperature (e.g., reflux in THF at 80°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of chlorinated intermediate to morpholine). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity. Yield improvements (from ~40% to 60%) are achieved by introducing catalytic bases like triethylamine to neutralize HCl byproducts .

Q. How is the molecular structure of this compound validated, and what techniques are critical for characterization?

- Methodological Answer : Structural validation combines spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methylphenyl protons at δ 2.3 ppm, morpholine protons as a multiplet at δ 3.6–3.8 ppm).

- X-ray diffraction : Single-crystal analysis reveals dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups), hydrogen bonding (e.g., N–H···O interactions), and torsional strain in morpholine .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 341.15) .

Q. What are the key physicochemical properties influencing its reactivity and solubility?

- Methodological Answer :

- LogP : Calculated logP ~2.1 (via ChemDraw) indicates moderate lipophilicity, suitable for cellular uptake.

- Solubility : Poor aqueous solubility (<0.1 mg/mL at pH 7.4) necessitates DMSO or ethanol as solvents for in vitro assays.

- pKa : The carboxylic acid group has a pKa ~4.2, enabling pH-dependent ionization .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization.

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize substituents improving binding affinity (e.g., fluorophenyl groups for π-π stacking) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

- Dose-response curves : Test across 3–4 log units (e.g., 0.1–100 µM) to confirm IC₅₀ trends.

- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) .

- Batch analysis : Compare purity (>95% vs. <90%) using HPLC to rule out impurity-driven artifacts .

Q. What strategies optimize regioselective functionalization of the pyrimidine ring?

- Methodological Answer :

- Directing groups : Use morpholine as a transient directing group to control C5 carboxylation via Pd-catalyzed C–H activation .

- Protection-deprotection : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to prevent unwanted side reactions during halogenation .

Q. How can reaction engineering improve scalability while minimizing hazardous waste?

- Methodological Answer :

- Flow chemistry : Continuous synthesis reduces reaction volume and improves safety (e.g., handling POCl₃ in microreactors) .

- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for extraction steps.

- Catalytic recycling : Immobilize Pd catalysts on magnetic nanoparticles for easy recovery and reuse .

Q. What crystallographic insights explain the compound’s conformational stability?

- Methodological Answer : X-ray data reveal intramolecular hydrogen bonds (e.g., N–H···N between morpholine and pyrimidine) that rigidify the structure. Dihedral angles (e.g., 86.1° between pyrimidine and methoxyphenyl groups) minimize steric clash, enhancing thermal stability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.